Cas no 934687-46-4 (4-Isopropyl-6-nitroquinolin-2(1h)-one)

4-Isopropyl-6-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive nitro group and a ketone functionality, making it a versatile intermediate for synthesizing more complex heterocyclic compounds. The isopropyl substituent enhances lipophilicity, which may influence solubility and bioavailability in drug development. This compound is of interest due to its potential as a scaffold for bioactive molecules, particularly in the study of antimicrobial or antitumor agents. Its well-defined chemical properties allow for precise modifications, supporting its utility in medicinal chemistry and material science applications. Proper handling is required due to its nitro group reactivity.
4-Isopropyl-6-nitroquinolin-2(1h)-one structure
934687-46-4 structure
商品名:4-Isopropyl-6-nitroquinolin-2(1h)-one
CAS番号:934687-46-4
MF:C12H12N2O3
メガワット:232.235282897949
MDL:MFCD20226813
CID:4670067
PubChem ID:118695784

4-Isopropyl-6-nitroquinolin-2(1h)-one 化学的及び物理的性質

名前と識別子

    • 4-isopropyl-6-nitroquinolin-2(1h)-one
    • SB71576
    • 6-nitro-4-propan-2-yl-1H-quinolin-2-one
    • C77210
    • 4-(1-Methylethyl)-6-nitro-2(1H)-quinolinone (ACI)
    • 6-nitro-4-(propan-2-yl)-1,2-dihydroquinolin-2-one
    • BS-18004
    • AKOS037649316
    • DB-088639
    • 934687-46-4
    • CS-0162527
    • MFCD20226813
    • 4-isopropyl-6-nitro-1H-quinolin-2-one
    • SCHEMBL17479639
    • 4-Isopropyl-6-nitroquinolin-2(1h)-one
    • MDL: MFCD20226813
    • インチ: 1S/C12H12N2O3/c1-7(2)9-6-12(15)13-11-4-3-8(14(16)17)5-10(9)11/h3-7H,1-2H3,(H,13,15)
    • InChIKey: WAPFHSYDMIRBIZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(C2C=C(C=CC=2N1)[N+](=O)[O-])C(C)C

計算された属性

  • せいみつぶんしりょう: 232.08479225g/mol
  • どういたいしつりょう: 232.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 74.9

4-Isopropyl-6-nitroquinolin-2(1h)-one セキュリティ情報

4-Isopropyl-6-nitroquinolin-2(1h)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB527775-250 mg
4-Isopropyl-6-nitroquinolin-2(1H)-one; .
934687-46-4
250MG
€382.70 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZM591-250mg
4-Isopropyl-6-nitroquinolin-2(1h)-one
934687-46-4 97%
250mg
2469CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZM591-100mg
4-Isopropyl-6-nitroquinolin-2(1h)-one
934687-46-4 97%
100mg
982CNY 2021-05-07
Ambeed
A239519-250mg
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
250mg
$134.0 2025-03-04
Ambeed
A239519-1g
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
1g
$436.0 2025-03-04
Ambeed
A239519-100mg
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
100mg
$67.0 2025-03-04
Aaron
AR01FTCT-250mg
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
250mg
$379.00 2025-02-12
Crysdot LLC
CD11373524-250mg
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
250mg
$226 2024-07-18
Chemenu
CM530140-100mg
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
100mg
$120 2022-03-01
Chemenu
CM530140-1g
4-Isopropyl-6-nitroquinolin-2(1H)-one
934687-46-4 97%
1g
$693 2022-03-01

4-Isopropyl-6-nitroquinolin-2(1h)-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Ethylenediamine Solvents: Toluene ;  12 h, reflux
1.2 Reagents: Sulfuric acid ;  5 h, 60 - 70 °C; cooled
リファレンス
Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activities
Shah, V. R.; Godhasra, J. N.; Patel, M. C.; Kansagara, N. N., International Journal of Chemical Sciences, 2009, 7(3), 1784-1792

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Acetic anhydride ,  Water ;  2 h, cooled
リファレンス
Heterocyclic compounds as inhibitors of bromodomains and their preparation
, Mexico, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  20 min, 0 °C
リファレンス
Novel selective androgen receptor modulators: SAR studies on 6-bisalkylamino-2-quinolinones
van Oeveren, Arjan; Motamedi, Mehrnoush; Martinborough, Esther; Zhao, Shuo; Shen, Yixing; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(6), 1527-1531

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Acetic anhydride ;  2 h, cooled
リファレンス
Heterocyclic compounds as bromodomain Inhibitors and their preparation
, World Intellectual Property Organization, , ,

4-Isopropyl-6-nitroquinolin-2(1h)-one Raw materials

4-Isopropyl-6-nitroquinolin-2(1h)-one Preparation Products

4-Isopropyl-6-nitroquinolin-2(1h)-one 関連文献

4-Isopropyl-6-nitroquinolin-2(1h)-oneに関する追加情報

Comprehensive Overview of 4-Isopropyl-6-nitroquinolin-2(1h)-one (CAS No. 934687-46-4): Properties, Applications, and Research Insights

4-Isopropyl-6-nitroquinolin-2(1h)-one (CAS No. 934687-46-4) is a specialized nitroquinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad biological activities. The presence of both nitro and isopropyl groups in its molecular framework enhances its reactivity and potential applications in drug discovery and material science.

Recent studies highlight the growing interest in nitroquinoline derivatives like 4-Isopropyl-6-nitroquinolin-2(1h)-one for their role in developing antimicrobial agents and anticancer therapeutics. Researchers are particularly focused on its mechanism of action, which involves interference with cellular processes in pathogenic organisms. The compound's nitro group is pivotal for its electron-withdrawing properties, making it a candidate for photoactive materials and sensor technologies. Its isopropyl substituent further contributes to lipophilicity, influencing its pharmacokinetic profile.

In the context of green chemistry, 4-Isopropyl-6-nitroquinolin-2(1h)-one is being explored for sustainable synthesis routes. With the rise of environmentally friendly protocols, scientists are optimizing catalytic methods to reduce waste and energy consumption during its production. This aligns with the global push for sustainable chemical manufacturing, a topic frequently searched in academic and industrial circles.

The compound's potential in agrochemical innovation is another hot topic. As the demand for crop protection agents grows, nitroquinoline-based compounds are investigated for their herbicidal and fungicidal properties. 4-Isopropyl-6-nitroquinolin-2(1h)-one could play a role in addressing food security challenges by enhancing pesticide efficacy while minimizing environmental impact.

From a material science perspective, the quinoline backbone of this compound offers opportunities for designing organic semiconductors and luminescent materials. Its nitro-aromatic system enables electron transport, making it relevant for optoelectronic devices such as OLEDs and solar cells. These applications resonate with the increasing interest in renewable energy technologies.

Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing 4-Isopropyl-6-nitroquinolin-2(1h)-one. Purity and stability assessments are essential for its use in high-value applications. Researchers often search for analytical methods and spectral data of such compounds to ensure reproducibility in experiments.

In summary, 4-Isopropyl-6-nitroquinolin-2(1h)-one (CAS No. 934687-46-4) is a versatile compound with multidisciplinary relevance. Its applications span pharmaceuticals, agrochemicals, and advanced materials, driven by its distinctive chemical features. As research progresses, this compound may unlock new solutions for pressing global challenges, from healthcare to sustainability.

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Amadis Chemical Company Limited
(CAS:934687-46-4)4-Isopropyl-6-nitroquinolin-2(1h)-one
A1192625
清らかである:99%/99%
はかる:250mg/1g
価格 ($):195.0/636.0